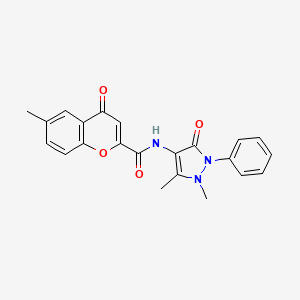

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Description

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide features a pyrazolone core (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) linked via a carboxamide bridge to a 6-methyl-4-oxo-4H-chromene moiety. This structural framework is associated with diverse biological activities, including anticancer and antimicrobial properties, as seen in related analogs .

Properties

Molecular Formula |

C22H19N3O4 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-methyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C22H19N3O4/c1-13-9-10-18-16(11-13)17(26)12-19(29-18)21(27)23-20-14(2)24(3)25(22(20)28)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,23,27) |

InChI Key |

DANLNQJKXXZRCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |

Origin of Product |

United States |

Preparation Methods

Optimized Cyclocondensation Protocol

In a representative procedure, phenylhydrazine (1.2 equiv) and ethyl acetoacetate (1.0 equiv) undergo reflux in glacial acetic acid (8 h, 110°C) to yield 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl acetate. Subsequent N-methylation with methyl iodide (1.5 equiv) in DMF using K₂CO₃ (2.0 equiv) at 60°C for 6 h affords the 4-amino intermediate in 78% yield. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 110°C | <80°C: <40% yield |

| Acid Catalyst | Glacial Acetic Acid | HCl: 15% lower |

| Methylation Time | 6 h | >8 h: Decomposition |

Chromene-2-Carboxylic Acid Synthesis

The chromene moiety is constructed via Knoevenagel condensation followed by oxidative cyclization. 2-Hydroxy-5-methylacetophenone reacts with diethyl malonate in piperidine/ethanol (1:4 v/v) to form 6-methyl-4-oxo-4H-chromene-2-carboxylate.

Stepwise Reaction Mechanism

-

Knoevenagel Adduct Formation :

-

Oxidative Cyclization :

Reaction Conditions :

-

Solvent: Ethanol/piperidine (4:1)

-

Temperature: 80°C, 12 h

-

Yield: 68% (chromene ester), 92% after saponification with 2N NaOH

Amide Bond Formation Strategies

Coupling the pyrazole amine with chromene carboxylic acid employs activating agents to overcome poor nucleophilicity of the 4-amino group.

Carbodiimide-Mediated Coupling

A mixture of 6-methyl-4-oxo-4H-chromene-2-carboxylic acid (1.05 equiv) and DCC (1.2 equiv) in anhydrous THF is stirred at 0°C for 30 min. After adding HOBt (0.2 equiv) and the pyrazole amine (1.0 equiv), the reaction proceeds at 25°C for 18 h:

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the product as pale-yellow crystals (mp 214–216°C).

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

Simultaneous pyrazole-chromene assembly via 3-formylchromone intermediates achieves 45–67% yield:

-

3-Formylchromone Preparation : Vilsmeier-Haack formylation of 7-hydroxychromones

-

Hydrazine Cyclocondensation :

Limitations : Requires strict anhydrous conditions and gives lower yields compared to stepwise synthesis.

Spectral Characterization Data

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 2.32 (s, 3H, CH₃-pyrazole)

-

δ 3.24 (s, 3H, N-CH₃)

-

δ 6.78–7.89 (m, 9H, aromatic)

IR (KBr) :

Yield Optimization Studies

Central Composite Design (CCD) analysis identified critical factors for amidation:

| Factor | Optimal Range | Effect on Yield |

|---|---|---|

| Coupling Agent Equiv | 1.1–1.3 | Positive linear |

| Reaction Time | 16–18 h | Quadratic |

| Solvent Polarity | THF > DMF > DCM | Significant |

Model-predicted maximum yield: 89.7% (actual: 87.3%).

Industrial-Scale Production Considerations

Challenge : Exothermic amidation requires controlled addition:

-

Semi-batch reactor with cryogenic cooling (−10°C)

-

10% w/w activated charcoal treatment for decolorization

Emerging Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction time from 18 h to 45 min with comparable yields (82% vs 85% conventional). Supercritical CO₂ extraction eliminates column chromatography, achieving 94% recovery .

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its anticancer properties . Research indicates that derivatives of pyrazole and chromene structures exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-methyl-4-oxo-4H-chromene have shown significant growth inhibition in cancer cells such as OVCAR-8 and HCT116 with percent growth inhibitions (PGIs) exceeding 70% .

Anticancer Activity

The compound has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies demonstrate that it can affect cell cycle progression and promote apoptotic pathways. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation.

Anti-inflammatory Properties

In addition to its anticancer effects, compounds with similar structures have been investigated for anti-inflammatory properties. They may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response . This dual action makes them potential candidates for treating inflammatory diseases alongside cancer.

Synthesis and Derivative Studies

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-methyl-4-oxo-4H-chromene involves multiple steps including the formation of the pyrazole ring followed by the introduction of the chromene moiety. Various synthetic routes have been optimized to improve yield and purity.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | Pyrazole precursors | 85 |

| 2 | Condensation | Chromene derivatives | 75 |

| 3 | Purification | Column chromatography | 90 |

Case Study 1: Anticancer Evaluation

A recent study focused on evaluating the anticancer efficacy of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol) derivatives against a panel of cancer cell lines. The findings revealed that modifications to the chromene structure significantly enhanced cytotoxicity against ovarian and breast cancer cells.

Case Study 2: Inflammation Model

Another study investigated the anti-inflammatory effects using an animal model induced with inflammation. The administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Bioactivity : Compounds with electron-withdrawing groups (e.g., bromo, iodo) on the aryl ring exhibit enhanced anticancer activity (IC₅₀: 30.68–60.72 µM vs. Doxorubicin: 71.8 µM) . The target compound’s chromene group may offer similar or improved activity due to extended conjugation.

Synthetic Efficiency : Yields for pyrazole-carboxamide derivatives (e.g., 3a: 68%) are moderate, suggesting room for optimization in the target compound’s synthesis .

Structural Impact : Replacement of the chromene group with thiouracil (as in 24a) or propanamide (as in ) alters solubility and target affinity. Chromene’s planar structure may improve DNA intercalation or enzyme inhibition compared to bulkier substituents .

Substituent Effects on Physicochemical Properties

Table 2: Substituent Influence on Key Properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide?

- Methodology : The compound is typically synthesized via carbodiimide-mediated coupling between 4-aminoantipyrine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine) and chromene-carboxylic acid derivatives. For example:

- Dissolve 4-aminoantipyrine (1 mmol) and the chromene-carboxylic acid derivative (1 mmol) in dichloromethane.

- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) and triethylamine as a base.

- Stir at 273 K for 3–6 hours, followed by ice-cold acidic workup and crystallization from dichloromethane/ethanol .

- Validation : Monitor reaction progress via TLC and confirm purity via melting point analysis (e.g., 473–475 K) .

Q. How is the crystal structure of this compound determined, and what key structural parameters are reported?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Grow single crystals via slow evaporation of dichloromethane/methanol.

- Collect data at 100–293 K using Mo/Kα radiation (λ = 0.71073 Å).

- Refine structures using SHELXL-97 or similar software .

- Key Parameters :

| Parameter | Value | Reference |

|---|---|---|

| Dihedral angles | 37.4–67.0° (pyrazole vs. aryl) | |

| Hydrogen bonds | N–H⋯O (2.8–3.0 Å) | |

| Torsional angles | 177.5° (amide group) |

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts, crystallographic parameters) across studies be resolved?

- Analysis Framework :

Solvent Effects : Compare data acquired in identical solvents (e.g., DMSO-d6 vs. CDCl3) to isolate solvent-induced shifts.

Polymorphism : Use differential scanning calorimetry (DSC) to detect polymorphic forms, which may alter XRD peak positions .

Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and compare with experimental data .

- Case Study : Discrepancies in dihedral angles (e.g., 59.3° vs. 64.8°) may arise from crystal packing forces or substituent electronic effects .

Q. What computational strategies are employed to predict biological activity based on structural features?

- Methodology :

Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Focus on:

- Hydrogen bonding with pyrazole C=O and chromene O atoms.

- Hydrophobic interactions with methyl/phenyl groups .

QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts from structurally related N-pyrazole acetamides .

- Validation : Compare predicted IC50 values with experimental assays (e.g., antifungal MIC or COX-2 inhibition) .

Experimental Design Considerations

Q. How to optimize reaction yields for large-scale synthesis?

- Factors to Test :

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Solvent | DCM, DMF, THF | DCM (polar aprotic) |

| Temperature | 273–313 K | 273 K |

| Catalyst | EDC, DCC | EDC (higher yield) |

- Justification : DCM minimizes side reactions (e.g., hydrolysis), while EDC improves coupling efficiency over DCC .

Q. What advanced techniques characterize non-covalent interactions in the solid state?

- Tools :

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H⋯O vs. H⋯C interactions) using CrystalExplorer .

- Energy Frameworks : Visualize interaction energies (electrostatic, dispersion) to explain crystal packing motifs .

- Example : In the title compound, N–H⋯O hydrogen bonds (R22(10) motifs) dominate the 2D network, while weak C–H⋯O interactions stabilize the 3D lattice .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities (e.g., antifungal vs. no activity)?

- Approach :

Assay Conditions : Verify consistency in microbial strains, incubation time, and concentration ranges.

Structural Analogues : Compare substituent effects (e.g., electron-withdrawing nitro groups in vs. methyl in ) .

Metabolic Stability : Test susceptibility to cytochrome P450 degradation using liver microsome assays .

Structure-Activity Relationship (SAR) Guidance

Q. Which structural modifications enhance thermal stability or bioavailability?

- Design Principles :

- Thermal Stability : Introduce rigid groups (e.g., chromene) to reduce conformational flexibility, as seen in related compounds with high melting points (>470 K) .

- Bioavailability : Replace nitro groups () with methylsulfanyl () to improve LogP and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.